Bienvenue dans la boutique en ligne BenchChem!

Medrogestone

Hormone Replacement Therapy Endometrial Histology Progestin Comparative Pharmacology

Medrogestone is a 6,17α-dimethyl-6-dehydroprogesterone-derived progestin that delivers pure, selective PR agonism with zero androgenic cross-reactivity—eliminating the confounding effects common to 19-nortestosterone derivatives. With 4× the oral potency of natural progesterone, a favorable HDL-raising lipid profile, and only 29% full endometrial transformation at 5 mg (vs. 100% for MPA), it is the definitive tool for HRT protocols targeting cardiovascular safety and for studies requiring clean progesterone receptor signaling in androgen-sensitive systems.

Molecular Formula C23H32O2
Molecular Weight 340.5 g/mol
CAS No. 977-79-7
Cat. No. B1676145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedrogestone
CAS977-79-7
SynonymsMedrogestone;  Medrogesterone;  AY-62022;  R-13615;  Prothil;  Colpro; 
Molecular FormulaC23H32O2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3
InChIKeyHCFSGRMEEXUOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.00000534 mol/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Medrogestone (CAS 977-79-7): A Non-Androgenic Progesterone Derivative for Selective Progestogenic Activity in Research and Clinical Applications


Medrogestone (CAS 977-79-7), a synthetic progestin belonging to the progesterone derivative class, functions as a selective agonist of the progesterone receptor (PR) [1]. Distinct from 19-nortestosterone-derived progestins, its structural foundation as a 6,17α-dimethyl-6-dehydroprogesterone confers a unique pharmacological profile marked by an absence of androgenic activity [2]. Preclinical assessments establish it as an orally active molecule with progestational potency approximately four-fold greater than that of natural progesterone [1]. This profile supports its scientific use in investigations of selective PR activation, free from confounding androgenic or estrogenic effects [2].

Why Substituting Medrogestone with Another Progestin Is Not Advisable Without Impacting Experimental or Clinical Outcomes


Progestins constitute a chemically heterogeneous class of compounds with widely divergent pharmacological profiles, rendering them non-interchangeable [1]. These differences stem from their derivation from distinct steroidal backbones—such as progesterone, testosterone, or spironolactone—which dictate their cross-reactivity with other steroid hormone receptors, including androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors [1][2]. Consequently, substituting one progestin for another can introduce unintended and confounding biological activities, such as androgenic effects on lipid metabolism and hemostasis or anti-androgenic and glucocorticoid effects, thereby jeopardizing the validity of experimental models and clinical outcomes [3]. The selection of a specific progestin must therefore be guided by its unique receptor binding profile and downstream biological effects [1].

Quantitative Evidence for the Differentiated Selection of Medrogestone


Attenuated Endometrial Secretory Transformation vs. Medroxyprogesterone Acetate (MPA)

In a 6-cycle pilot study of postmenopausal women receiving transdermal estradiol (50 μg/day), the addition of medrogestone (5 mg/day for 12 days/cycle) induced full secretory transformation of the endometrium in only 4 of 14 patients (29%). In contrast, an equivalent dose of medroxyprogesterone acetate (MPA) achieved full secretory transformation in all 14 patients (100%) [1]. This indicates a weaker endometrial progestational effect for medrogestone at the same dose.

Hormone Replacement Therapy Endometrial Histology Progestin Comparative Pharmacology

Preservation of Favorable HDL Cholesterol Profile in HRT vs. Medroxyprogesterone Acetate (MPA)

A 6-month clinical trial comparing two HRT regimens found that the addition of medrogestone to conjugated estrogens (CE/MED) resulted in a statistically significant increase in high-density lipoprotein (HDL) cholesterol (p<0.05). In contrast, a regimen of estradiol valerate with medroxyprogesterone acetate (E2V/MPA) showed no significant change in HDL cholesterol [1].

Cardiovascular Risk Lipid Metabolism Hormone Replacement Therapy

Potent Progestational Activity with a 4-Fold Increase Over Progesterone

Preclinical pharmacodynamic studies demonstrate that medrogestone possesses significantly greater progestational potency than the endogenous hormone. In these trials, medrogestone was shown to have four times more progestational activity than progesterone [1].

Receptor Pharmacology Potency Comparison In Vivo Activity

Medrogestone: Optimal Research and Clinical Application Scenarios Based on Differentiated Evidence


Hormone Replacement Therapy (HRT) Research Requiring Favorable Lipid Profiles

Given its ability to increase HDL cholesterol in a clinical setting when combined with conjugated estrogens [1], medrogestone is particularly well-suited for research and clinical protocols investigating HRT regimens where the minimization of adverse cardiovascular risk factors is a primary endpoint. This application is supported by direct comparative evidence showing a more favorable lipid profile compared to regimens containing medroxyprogesterone acetate [1].

Investigations of Endometrial Protection with Attenuated Progestational Impact

For studies requiring a progestin to oppose estrogen-induced endometrial proliferation without inducing full secretory transformation, medrogestone offers a unique profile. Direct comparative data show that at a 5 mg dose, medrogestone achieves a lower rate of full endometrial transformation than MPA (29% vs. 100%) [2]. This makes it a valuable compound for exploring the relationship between progestin potency and endometrial outcomes.

Studies of Progesterone Receptor (PR) Signaling Without Androgenic Confounds

Medrogestone is the preferred tool for investigating pure PR-mediated signaling in androgen-sensitive systems. Its classification as a non-androgenic progestin [3] and its 4-fold greater potency over progesterone [4] allow for robust PR activation without the confounding androgenic effects common to 19-nortestosterone derivatives (e.g., levonorgestrel, norethindrone) [3].

Preclinical Models Requiring Potent, Orally Active Progestational Stimulation

In preclinical research, particularly in rodent models of pregnancy maintenance and ovulation, medrogestone serves as an efficient oral progestin due to its high oral bioavailability and 4-fold greater potency compared to progesterone [4]. This enables effective progestational support without the need for parenteral administration or high dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medrogestone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.